6-Benzothiazoleacetic acid, 2,3-dihydro-2-thioxo-
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Overview
Description
6-Benzothiazoleacetic acid, 2,3-dihydro-2-thioxo- is a chemical compound with a unique structure that includes a benzothiazole ring and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazoleacetic acid, 2,3-dihydro-2-thioxo- typically involves the reaction of 2-benzoxazolethiol with diphenyl phosphorochloridate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Benzothiazoleacetic acid, 2,3-dihydro-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
6-Benzothiazoleacetic acid, 2,3-dihydro-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Benzothiazoleacetic acid, 2,3-dihydro-2-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the benzothiazole ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolethiol: Shares the benzothiazole ring but lacks the thioxo group.
Diphenyl phosphorochloridate: Used in the synthesis of the compound but has different functional groups.
Uniqueness
6-Benzothiazoleacetic acid, 2,3-dihydro-2-thioxo- is unique due to the presence of both the benzothiazole ring and the thioxo group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
30132-17-3 |
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Molecular Formula |
C9H7NO2S2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
2-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)acetic acid |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-5-1-2-6-7(3-5)14-9(13)10-6/h1-3H,4H2,(H,10,13)(H,11,12) |
InChI Key |
DTVKFPNBINFKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=S)N2 |
Origin of Product |
United States |
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